![molecular formula C11H16N4 B1470307 (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine CAS No. 1368616-05-0](/img/structure/B1470307.png)
(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
Overview
Description
“(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions. They have been found to have various biological activities and are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Molecular Structure Analysis
Imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines . The specific molecular structure of “(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine” is not available in the retrieved data.
Scientific Research Applications
Comprehensive Analysis of (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Applications:
Optoelectronic Devices
Imidazo[4,5-b]pyridine derivatives have shown great potential in the development of optoelectronic devices . These compounds can be utilized in creating components that are essential for the operation of devices that convert electrical signals into photon signals and vice versa .
Sensors
The unique properties of these derivatives make them suitable for use in sensor technology . They can be incorporated into sensors that detect changes in the environment or the presence of specific molecules .
Anti-Cancer Drugs
Some imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, indicating their potential as anti-cancer drugs .
Confocal Microscopy and Imaging
These compounds can serve as emitters for confocal microscopy and imaging, providing a way to visualize cells and biological tissues with high resolution and contrast .
Akt Inhibitors
A series of compounds including imidazo pyridin-2-yl derivatives have been identified as selective and potent ATP-independent Akt inhibitors , which are important in the treatment of diseases where Akt signaling is dysregulated .
Synthetic Approaches
Imidazo[4,5-b]pyridines can be synthesized using various methods, including Pd-catalyzed amide coupling reactions, which are crucial for pharmaceutical applications where these compounds are used .
Antimicrobial Agents
Certain imidazo[4,5-b]pyridine structures have been integrated into the design of antimicrobial agents , showing effectiveness against bacteria such as Bacillus and Staphylococcus aureus .
Mechanism of Action
Target of Action
Imidazole compounds are known to interact with a variety of biological targets, including enzymes like ikk-ɛ and tbk1 .
Mode of Action
Imidazole compounds are known to interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s activity .
Biochemical Pathways
For example, IKK-ɛ and TBK1, potential targets of imidazole compounds, are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole compounds are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole compounds .
properties
IUPAC Name |
(3-butylimidazo[4,5-b]pyridin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-2-3-7-15-10(8-12)14-9-5-4-6-13-11(9)15/h4-6H,2-3,7-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWLXFOXUAFJMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1N=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.